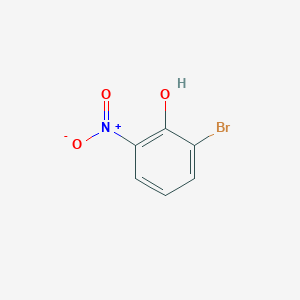

2-Bromo-6-nitrophenol

Description

Overview of Phenolic Compounds in Organic Synthesis

Phenolic compounds, or phenols, are a fundamental class of organic molecules characterized by a hydroxyl (–OH) group directly bonded to a carbon atom within an aromatic ring. ontosight.aiwikipedia.orgbritannica.com This structural feature confers properties that are distinct from those of aliphatic alcohols. Phenols are generally more acidic than alcohols due to the resonance stabilization of the corresponding phenoxide ion. wikipedia.orgbritannica.com

In organic synthesis, phenols are valuable precursors for a multitude of chemical transformations. wikipedia.orgyoutube.com They can undergo electrophilic aromatic substitution, esterification, and ether synthesis. Furthermore, they can be oxidized to form quinones and can participate in condensation reactions with aldehydes and ketones. wikipedia.org The synthesis of phenols themselves can be achieved through various industrial and laboratory methods, including the Hock process, the hydrolysis of chlorobenzene, and the Bamberger rearrangement. wikipedia.orgbritannica.com The wide-ranging reactivity and availability of phenolic compounds make them a cornerstone in the synthesis of complex organic molecules.

Importance of Halogenation and Nitration in Aromatic Chemistry

Halogenation and nitration are two of the most significant electrophilic aromatic substitution (SEAr) reactions in organic chemistry. wikipedia.orglibretexts.org These reactions are crucial for introducing new functional groups onto an aromatic ring, which can then be further manipulated in subsequent synthetic steps. libretexts.orglibretexts.org

Aromatic halogenation involves the substitution of a hydrogen atom on an aromatic ring with a halogen (chlorine, bromine, or iodine). This reaction typically requires a Lewis acid catalyst to increase the electrophilicity of the halogen. libretexts.orgorganicchemistrytutor.com

Aromatic nitration is the introduction of a nitro group (–NO2) onto an aromatic ring. This is most commonly achieved by using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+). libretexts.orgmasterorganicchemistry.com The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution. However, its true synthetic utility often lies in its ability to be reduced to an amino group (–NH2), providing a key pathway for the synthesis of anilines and their derivatives. libretexts.orglibretexts.org

Contextualizing 2-Bromo-6-nitrophenol within the Halogenated Nitrophenol Class

This compound is a specific member of the halogenated nitrophenol family, featuring a bromine atom at the 2-position and a nitro group at the 6-position relative to the hydroxyl group on the phenol (B47542) ring. ontosight.ai This substitution pattern dictates its chemical properties and reactivity. The presence of the electron-withdrawing nitro group and the moderately deactivating bromine atom influences the acidity of the phenolic proton and the susceptibility of the aromatic ring to further reactions.

The primary route for the synthesis of this compound involves the nitration of 2-bromophenol (B46759). chemicalbook.com This reaction highlights the directing effects of the existing substituents on the aromatic ring. Due to its specific arrangement of functional groups, this compound serves as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai For instance, it is a known precursor in the synthesis of N-Hydroxy Eltrombopag, which is a derivative of a thrombopoietin receptor agonist. chemicalbook.com The reactivity of the bromine atom as a potential leaving group in nucleophilic substitution reactions further enhances its synthetic utility. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13073-25-1 biosynth.comnih.gov |

| Molecular Formula | C6H4BrNO3 biosynth.comnih.gov |

| Molecular Weight | 218.00 g/mol nih.govsigmaaldrich.com |

| Melting Point | 66-70 °C chemicalbook.comchemsrc.com |

| Appearance | Light yellow to amber to dark green powder or crystal tcichemicals.com |

| SMILES | C1=CC(=C(C(=C1)Br)O)N+[O-] biosynth.com |

| InChIKey | VEJSIOPQKQXJAT-UHFFFAOYSA-N nih.gov |

Synthesis of this compound

| Reaction | Reagents and Conditions | Yield |

| Nitration of 2-Bromophenol | 2-Bromophenol, sodium nitrate, sulfuric acid in water at 20-25 °C chemicalbook.com | 42.8% chemicalbook.com |

Research Gaps and Future Directions in this compound Studies

Current research on this compound is predominantly focused on its application as a synthetic intermediate. chemicalbook.combiosynth.com While its role as a building block in the synthesis of more complex molecules is established, there are several areas where further investigation could yield valuable insights.

A significant research gap exists in the exploration of the biological activities of this compound itself. Many halogenated nitrophenols are known to possess biological effects, and a systematic evaluation of this compound's bioactivity is warranted. mdpi.com

Furthermore, a deeper understanding of its chemical reactivity could open up new avenues for its application in synthetic chemistry. This could include exploring its potential in catalysis or as a ligand in coordination chemistry. The interplay of the bromo, nitro, and hydroxyl functional groups could lead to novel and selective transformations.

Another promising area for future research is in the field of environmental science. Studies on the microbial degradation of structurally related compounds, such as 2,6-dibromo-4-nitrophenol (B181593), have been conducted. cas.cn Investigating the potential for bioremediation of this compound could provide environmentally friendly methods for its removal from waste streams.

Finally, the potential of this compound in materials science remains largely unexplored. Its rigid structure and functional groups could make it a candidate for the development of new polymers or functional materials with specific optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJSIOPQKQXJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926876 | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-25-1 | |

| Record name | Phenol, 2-bromo-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 6 Nitrophenol

Direct Synthesis Approaches

Direct synthesis relies on the careful manipulation of directing effects of the hydroxyl, bromo, and nitro substituents on the aromatic ring to guide the incoming electrophile to the desired position.

A primary route to 2-bromo-6-nitrophenol involves the nitration of 2-bromophenol (B46759). chemicalbook.combrainly.in In this electrophilic aromatic substitution reaction, the hydroxyl (-OH) and bromo (-Br) groups are both ortho-, para- directors. The powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming nitro group (-NO₂) primarily to the positions ortho and para to it (positions 4 and 6), as position 2 is already occupied.

The reaction is typically carried out using a nitrating mixture, such as concentrated nitric acid and sulfuric acid. brainly.in This method generally produces a mixture of two main isomers: 2-bromo-4-nitrophenol and the desired this compound. The separation of these isomers is a critical subsequent step. One documented synthesis using sodium nitrate in sulfuric acid and water reports a yield of 42.8% for this compound from 2-bromophenol. chemicalbook.com

| Starting Material | Reagents | Product | Yield |

| 2-Bromophenol | Sodium nitrate, Sulfuric acid, Water | This compound | 42.8% chemicalbook.com |

An alternative strategy is the direct bromination of o-nitrophenol (2-nitrophenol). In this case, the directing effects of the hydroxyl and nitro groups are key. The hydroxyl group is a strong activating ortho-, para- director, while the nitro group is a strong deactivating meta- director. The activating -OH group's influence is paramount, directing the incoming bromine electrophile to the positions ortho and para to itself. libretexts.org Since the ortho position at C2 is blocked by the nitro group, substitution is directed to the C4 (para) and C6 (ortho) positions.

This reaction, therefore, also tends to produce a mixture of isomeric products, namely 4-bromo-2-nitrophenol and 6-bromo-2-nitrophenol (this compound). For instance, the bromination of p-nitrophenol with bromine in glacial acetic acid is a well-established procedure that yields 2,6-dibromo-4-nitrophenol (B181593) in high yield (96-98%), demonstrating the feasibility of brominating nitrophenols. orgsyn.org The kinetics of the bromination of nitrophenols in aqueous solutions have been studied, indicating that the reactions proceed rapidly. researchgate.netrsc.org

Achieving high regioselectivity is a significant challenge in the synthesis of substituted phenols due to the strong activating nature of the hydroxyl group, which can lead to multiple halogenations. mdpi.comchemistryviews.org Various techniques have been developed to control the position of bromination on aromatic rings, which could potentially be applied to the synthesis of this compound.

Lanthanide salts, such as Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O), have been explored as catalysts in various organic transformations. nih.gov While metal nitrates are commonly investigated for nitration reactions, their application as catalysts for regioselective bromination of phenols is less documented in the provided sources. The development of catalytic systems is crucial for enhancing selectivity in electrophilic aromatic bromination. nih.govnih.govorganic-chemistry.org

A specific method for regioselective mono-bromination of phenols utilizes potassium bromide (KBr) in conjunction with bromate ions intercalated into zinc-aluminium layered double hydroxides (ZnAl–BrO₃⁻–LDHs). mdpi.comnih.gov This system serves as an efficient brominating reagent under mild conditions. semanticscholar.org

The key feature of this methodology is its high regioselectivity, which is primarily directed towards the para-position of the phenol (B47542). mdpi.comresearchgate.net If the para-position is already occupied, the bromination then occurs at an ortho-position. researchgate.net This characteristic makes the system highly predictable. For a substrate like o-nitrophenol, where the para-position (C4) is vacant, this method would be expected to yield 4-bromo-2-nitrophenol as the major product rather than the desired this compound. mdpi.comresearchgate.net However, the system has shown effectiveness for phenols with deactivating groups; for example, 4-nitrophenol was successfully brominated to yield 2-bromo-4-nitrophenol. mdpi.comresearchgate.net

Table of Substrate Scope for KBr and ZnAl–BrO₃⁻–LDHs System mdpi.comresearchgate.net

| Substrate | Product | Yield |

| 4-Fluorophenol | 2-Bromo-4-fluorophenol | 73% |

| 4-Chlorophenol | 2-Bromo-4-chlorophenol | 81% |

| 4-Bromophenol | 2,4-Dibromophenol | 84% |

| 4-Nitrophenol | 2-Bromo-4-nitrophenol | 51% |

Oxidative bromination offers an alternative pathway where a bromide source is oxidized in situ to generate an electrophilic bromine species. acs.orgsemanticscholar.org One such system involves the use of aluminum tribromide (AlBr₃) and molecular bromine (Br₂). A method using an aqueous AlBr₃-Br₂ system has been reported as a fast, eco-friendly, and regioselective method for the bromination of various aromatic compounds. researchgate.net

Another advanced protocol employs a combination of PIDA (phenyliodine diacetate) and AlBr₃. nih.govrsc.org This system generates a highly reactive I(III)-based brominating agent. The reactions are performed under very mild conditions (room temperature, open flask) and show excellent reactivity for a broad range of phenols and their derivatives. nih.govresearchgate.net This method's adaptability to both electron-rich and electron-poor phenolic substrates suggests its potential applicability for the controlled bromination of o-nitrophenol. nih.gov

Multistep Synthetic Routes to this compound (e.g., from 2-nitrophenol (B165410) or 2-bromophenol)

The synthesis of this compound is commonly achieved through electrophilic substitution reactions on phenol derivatives. guidechem.com Two primary precursors for these multistep routes are 2-bromophenol and 2-nitrophenol.

A documented method starting from 2-bromophenol involves its nitration. chemicalbook.com In a typical procedure, 2-bromophenol is added dropwise to a solution of sodium nitrate in a mixture of concentrated sulfuric acid and water. chemicalbook.com The reaction is maintained at a temperature below 25°C and proceeds for several hours. chemicalbook.com The resulting product is then isolated and purified, for instance, by dissolving the precipitate in ethyl acetate, washing with brine, and performing silica gel column chromatography. chemicalbook.com This specific pathway has a reported yield of 42.8%. chemicalbook.com

Another approach involves the reaction of 2,6-dinitrophenol with hydrobromic acid in the presence of a suitable catalyst. nbinno.com This method is noted for being relatively simple and efficient, resulting in a high yield of this compound with a purity of up to 99%. nbinno.com

Below is a data table summarizing these synthetic routes.

Table 1: Multistep Synthetic Routes to this compound

| Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 2-Bromophenol | Sodium nitrate, Sulfuric acid, Water | 42.8% | chemicalbook.com |

Precursor Compounds and Reaction Pathways

Derivatization of 2-Allylphenol to 2-Allyl-6-nitrophenol and subsequent bromination

An alternative synthetic strategy utilizes 2-allylphenol as a key intermediate. The synthesis of 2-allylphenol itself typically begins with phenol and an allyl halide, such as allyl bromide. askfilo.comcnpolymer.com This process occurs in two main steps:

Williamson Ether Synthesis (O-Allylation): Phenol is reacted with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. askfilo.com This reaction forms allyl phenyl ether. askfilo.comgoogle.com

Claisen Rearrangement: The allyl phenyl ether is then heated to approximately 200°C. google.com This triggers a nbinno.comnbinno.com-sigmatropic rearrangement, known as the Claisen rearrangement, which selectively forms 2-allylphenol with high ortho-selectivity. askfilo.comgoogle.com This two-step route is known to be high-yielding, typically around 70-85%. askfilo.com

Once 2-allylphenol is synthesized, the subsequent steps would involve nitration to introduce a nitro group at the 6-position, forming 2-Allyl-6-nitrophenol. The final step, as outlined, would be bromination to yield the target compound, which would likely involve the replacement of the allyl group with a bromine atom.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction conditions, including the choice of solvent, temperature, pressure, and catalyst.

Solvent Effects in this compound Synthesis

The solvent plays a critical role in the reaction medium. In the nitration of 2-bromophenol, a mixture of water and sulfuric acid is used to facilitate the reaction with sodium nitrate. chemicalbook.com The use of acetonitrile as a solvent has been noted as an alternative to water, potentially shortening the required reaction time. biosynth.com For the synthesis of a similar compound, 2-bromo-4-fluoro-6-nitrophenol, chloroform was used as the solvent to dissolve the starting material before the addition of a nitrating acid mixture. google.com

Temperature and Pressure Considerations

Temperature control is crucial for achieving regioselectivity and preventing the formation of unwanted byproducts. For the nitration of 2-bromophenol, the reaction temperature is carefully maintained below 25°C. chemicalbook.com In contrast, the synthesis of 2-bromo-4-fluoro-6-nitrophenol involves an initial dropwise addition of mixed acid at room temperature, followed by heating the reaction to 40-80°C. google.com Most of these synthesis procedures are conducted at atmospheric pressure, and there are no specific mentions of pressure considerations in the reviewed literature.

Catalyst Selection and Activity

Catalysts can significantly enhance the rate and efficiency of the synthesis. In the synthetic route starting from 2,6-dinitrophenol, a catalyst such as benzyltrimethylammonium bromide or phosphonium bromide is employed to facilitate the reaction with hydrobromic acid. nbinno.com The optimization of the synthetic route using these catalysts has led to the production of this compound with high purity. nbinno.com

Table 2: Optimization Parameters in this compound Synthesis

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Solvent | Water/Sulfuric Acid | Medium for nitration of 2-bromophenol | chemicalbook.com |

| Acetonitrile | Shorten reaction time | biosynth.com | |

| Chloroform | Dissolve precursor for nitration | google.com | |

| Temperature | Below 25°C | Control nitration of 2-bromophenol | chemicalbook.com |

| 40-80°C | Drive nitration of 2-bromo-4-fluorophenol | google.com | |

| Catalyst | Benzyltrimethylammonium bromide | Facilitate reaction of 2,6-dinitrophenol | nbinno.com |

Purification Techniques

The isolation and purification of this compound from reaction mixtures are critical steps to achieve the desired purity for its subsequent applications. The primary impurities often include unreacted starting materials, isomers (such as 2-bromo-4-nitrophenol), and di-nitrated byproducts. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The most commonly employed techniques are steam distillation, recrystallization, and chromatography.

Steam Distillation

Steam distillation is a particularly effective method for separating volatile compounds from non-volatile materials. This technique is highly applicable to this compound due to its chemical structure. As an ortho-nitrophenol derivative, it exhibits significant volatility with steam, a property conferred by the formation of intramolecular hydrogen bonds between the hydroxyl group and the adjacent nitro group. This internal hydrogen bonding reduces the molecule's polarity and prevents intermolecular association, leading to a lower boiling point and higher vapor pressure compared to its isomers, such as para-nitrophenol, which engage in intermolecular hydrogen bonding. vedantu.comvedantu.com

The process involves passing steam through the crude reaction mixture. The this compound co-distills with the steam at a temperature below the boiling point of water. sarthaks.com The distillate, a two-phase mixture of water and the purified compound, is collected. This method is especially useful for removing non-volatile inorganic salts and less volatile organic impurities. Patents describing the purification of nitrophenols frequently cite steam distillation as the method of choice for removing the ortho-isomer from the reaction mixture, leaving the non-volatile para-isomer behind. google.comgoogle.com

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. The crude this compound is dissolved in a suitable hot solvent, and as the solution cools, the compound crystallizes out, leaving impurities behind in the solution.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on experimental data from patents and related literature, alcohols are effective solvents for this purpose. A published patent application details a procedure where this compound is purified by recrystallization from ethanol to yield the final product. googleapis.com For analogous bromonitrophenols, solvent systems such as a mixture of ether and hexanes have also been reported to be effective. ambeed.com The process typically yields a yellow crystalline solid. googleapis.com

Table 1: Recrystallization Solvents for Nitrophenols

| Compound | Solvent System | Observation |

| This compound | Ethanol | Yields purified solid compound. googleapis.com |

| 3-Bromo-4-nitrophenol | Ether/Hexanes | Effective for yielding crystalline product. ambeed.com |

Chromatography

Column chromatography is a powerful and widely used technique for the purification of this compound, especially for achieving high purity on a laboratory scale. thieme-connect.de This method separates compounds based on their differential adsorption onto a solid stationary phase while being carried by a liquid mobile phase (eluent).

For this compound, silica gel is the most common stationary phase. The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents is passed through the column. Due to the polar nature of the phenol and nitro groups, this compound adsorbs to the polar silica gel. The choice of eluent is critical for effective separation. A solvent system is chosen to provide differential elution of the desired compound from its impurities.

Research articles and chemical synthesis databases indicate that mixtures of non-polar and moderately polar solvents are typically used. Common eluents include combinations of hexanes or petroleum ether with ethyl acetate or chloroform. nih.govnih.gov The polarity of the eluent is carefully optimized, often guided by preliminary analysis using Thin Layer Chromatography (TLC), to achieve the best separation. frontiersin.org For instance, a study involving the reaction of 2-bromo-6-nitrophenyl triflate used a mobile phase of hexanes/ethyl acetate (97:3) for chromatographic purification. nih.gov Another procedure for the purification of nitrophenols employed a chloroform-petroleum ether eluent system. nih.gov

Table 2: Exemplary Chromatographic Conditions for Nitrophenol Derivatives

| Compound/Mixture | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Mixture containing this compound | Silica Gel | Hexanes/Ethyl Acetate (97:3) | nih.gov |

| Crude Nitrophenol Products | Silica Gel | Chloroform-Petroleum Ether | nih.gov |

| 3-Bromo-4-nitrophenol | Silica Gel | Ethyl Acetate/Hexanes (1:2) | ambeed.com |

| Reaction monitored by TLC | Silica Gel | n-hexane/Ethyl Acetate (4:1) | frontiersin.org |

These techniques can be used individually or in combination to achieve the desired level of purity for this compound, ensuring its suitability for use as a fine chemical intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FTIR, FT-Raman) for Mode Assignment

The key vibrational modes for 2-Bromo-6-nitrophenol are associated with its hydroxyl (-OH), nitro (-NO₂), and bromo (C-Br) functional groups, as well as the vibrations of the benzene (B151609) ring.

O-H Vibrations: The hydroxyl group typically exhibits a stretching vibration (νO-H) in the 3200-3600 cm⁻¹ region. Intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the adjacent nitro group is expected to broaden this peak and shift it to a lower wavenumber. The in-plane bending (δO-H) and out-of-plane bending (γO-H) vibrations are expected at lower frequencies.

N-O Vibrations: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (νasNO₂) typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch (νsNO₂) between 1335 and 1380 cm⁻¹. researchgate.net Additionally, scissoring (δNO₂), wagging (ωNO₂), and twisting (τNO₂) modes appear at lower wavenumbers.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations (νC-H) occur above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. In-plane (δC-H) and out-of-plane (γC-H) C-H bending vibrations are also characteristic.

C-Br Vibration: The carbon-bromine stretching vibration (νC-Br) is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

FTIR and FT-Raman are complementary techniques. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a large change in polarizability are strong in the Raman spectrum. For instance, the nitro group's symmetric stretch is often strong in Raman, while the asymmetric stretch is prominent in IR. nih.gov Spectra for this compound are available in various databases for reference. nih.govchemicalbook.com

Table 1: Predicted Vibrational Mode Assignments for this compound This table is based on characteristic frequency ranges for functional groups and data from analogous compounds.

| Wavenumber Range (cm⁻¹) | Assignment | Vibration Type |

|---|---|---|

| 3200-3500 | O-H stretch | Stretching (ν) |

| 3000-3100 | Aromatic C-H stretch | Stretching (ν) |

| 1500-1560 | Asymmetric NO₂ stretch | Stretching (νas) |

| 1400-1600 | Aromatic C=C stretch | Stretching (ν) |

| 1335-1380 | Symmetric NO₂ stretch | Stretching (νs) |

| 1100-1300 | In-plane C-H bend | Bending (δ) |

| 500-600 | C-Br stretch | Stretching (ν) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the single hydroxyl proton.

Aromatic Protons: The three protons on the benzene ring are in different chemical environments and should appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). Their splitting patterns will be governed by spin-spin coupling with their neighbors. The proton between the bromo and nitro-substituted carbons is likely to be the most deshielded due to the electron-withdrawing effects of the adjacent substituents.

Hydroxyl Proton: The chemical shift of the phenolic -OH proton can vary significantly and is dependent on factors like concentration and solvent. Due to strong intramolecular hydrogen bonding with the nitro group, this proton's signal is expected to be shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the benzene ring, as they are all chemically inequivalent.

The carbon atoms directly attached to the electron-withdrawing bromine, nitro, and hydroxyl groups (C-Br, C-NO₂, C-OH) will be significantly shifted downfield. The C-OH and C-NO₂ carbons are typically observed in the 140-160 ppm range, while the C-Br carbon appears at a lower chemical shift (around 110-125 ppm).

The remaining three carbons (C-H) will resonate at chemical shifts determined by the cumulative electronic effects of the substituents.

While detailed experimental spectra with definitive assignments for this compound are not widely published, computational models and analysis of similar structures provide a reliable basis for prediction. mdpi.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table provides estimated chemical shift (δ) ranges based on general principles and data for related structures.

| Nucleus | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 10.0 - 11.0 | Singlet | -OH proton, downfield due to H-bonding |

| ¹H | 7.0 - 8.5 | Multiplets | Three distinct signals for the aromatic protons |

| ¹³C | 145 - 155 | Singlet | C-OH |

| ¹³C | 135 - 145 | Singlet | C-NO₂ |

| ¹³C | 115 - 140 | Doublets | Three signals for C-H carbons |

| ¹³C | 110 - 120 | Singlet | C-Br |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity. The nominal molecular weight of this compound (C₆H₄BrNO₃) is 218 g/mol . pharmacompass.com Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 217 and 219. chemicalbook.com The fragmentation pattern can provide structural clues:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass 46), leading to a fragment ion at m/z 171/173.

Loss of Br: Loss of the bromine atom (mass 79/81) would result in a fragment at m/z 138.

Loss of CO: Subsequent fragmentation of the phenol (B47542) ring can involve the loss of carbon monoxide (mass 28).

Table 3: Significant Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 217/219 | [C₆H₄BrNO₃]⁺ | Molecular ion (M⁺) showing bromine isotope pattern |

| 171/173 | [M - NO₂]⁺ | Loss of the nitro group |

| 138 | [M - Br]⁺ | Loss of the bromine atom |

| 63 | [C₅H₃]⁺ | A common fragment from benzene ring cleavage |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.

As of now, there are no publicly available reports in the searched literature detailing the single-crystal X-ray diffraction analysis of this compound. While crystal structures for some complex derivatives have been determined, this data cannot be directly extrapolated to the parent molecule. scispace.comresearchgate.net Therefore, precise experimental data on its unit cell parameters, space group, and solid-state conformation remain undetermined. Such a study would be invaluable to understanding the effects of the intramolecular hydrogen bond on the molecular planarity and the nature of the intermolecular forces, such as π-π stacking, that dictate the crystal lattice.

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy, typically using ultraviolet and visible (UV-Vis) light, provides information on the electronic transitions within a molecule. This compound is a yellow solid, which indicates it absorbs light in the blue-violet region of the visible spectrum. chemicalbook.comnist.gov

The UV-Vis spectrum is expected to be similar to that of other nitrophenols, characterized by distinct absorption bands. researchgate.net For instance, the spectrum of 2-nitrophenol (B165410) shows multiple bands, including those arising from π→π* transitions within the benzene ring and a charge-transfer (CT) band involving the transfer of electron density from the hydroxyl group and the ring to the electron-withdrawing nitro group. The presence of the bromine atom as an additional substituent will influence the energies of these transitions (a chromophore), likely causing a shift in the wavelength of maximum absorbance (λmax) compared to 2-nitrophenol. The electronic properties of nitrophenols are highly dependent on factors such as solvent polarity and pH, as deprotonation of the phenolic hydroxyl group significantly alters the electronic structure and, consequently, the absorption spectrum.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, vibrational frequencies, and electronic characteristics of molecules like 2-Bromo-6-nitrophenol. These computational methods provide a detailed understanding of the molecule at an atomic level, complementing and often guiding experimental findings. While comprehensive theoretical studies focusing exclusively on this compound are not extensively documented, the principles and methodologies can be robustly inferred from studies on structurally analogous compounds, such as other substituted nitrophenols.

Density Functional Theory (DFT) has become a primary method for investigating the properties of phenolic compounds due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) hybrid functionals are frequently employed for these types of analyses.

B3LYP: This functional combines the Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for calculating the geometries and vibrational spectra of organic molecules. Studies on related compounds like o-nitrophenol and various substituted phenols have demonstrated that B3LYP can accurately predict molecular structures and vibrational frequencies. jetir.orgnih.gov

B3PW91: This functional is similar to B3LYP but uses the Perdew-Wang 1991 correlation functional. In comparative studies of different molecules, B3PW91 has been shown to provide reliable results, sometimes offering better agreement with experimental data for specific properties like NMR chemical shifts compared to B3LYP. thaiscience.infonih.govresearchgate.net

For this compound, both B3LYP and B3PW91 would be suitable for optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties such as orbital energies. These calculations provide the foundational data for more detailed analyses like Potential Energy Distribution (PED) and Electrostatic Potential Surface (ESP) mapping.

The choice of basis set is critical for the accuracy of DFT calculations. Pople-style basis sets are commonly used, with varying levels of complexity:

6-31G : This represents a split-valence basis set where core atomic orbitals are described by a single basis function and valence orbitals are described by two. The addition of polarization functions (* or (d,p)) allows for anisotropy in the electron distribution, which is crucial for accurately modeling bonding. For instance, 6-31G** (or 6-31G(d,p)) adds d-functions to heavy atoms and p-functions to hydrogen atoms.

6-311++G : This is a triple-split valence basis set, offering more flexibility for describing valence electrons. The ++ notation indicates the addition of diffuse functions to both heavy atoms and hydrogen. Diffuse functions are important for molecules with lone pairs, anions, or in systems where hydrogen bonding is significant, as they allow for a more accurate description of electrons that are far from the nucleus. researchgate.net

For this compound, a basis set like 6-311++G(d,p) would be highly appropriate. nih.gov The triple-split valence formulation provides flexibility, the polarization functions (d,p) are necessary to accurately describe the bonding involving the bromine, oxygen, and nitrogen atoms, and the diffuse functions (++) are essential for modeling the lone pairs on the heteroatoms and the intramolecular hydrogen bond between the hydroxyl and nitro groups. Recent benchmark studies, however, suggest that the 6-311G family may have performance issues, and alternatives should be considered for high-accuracy work. arxiv.org

The conformational landscape of this compound is expected to be dominated by the orientation of the hydroxyl (-OH) and nitro (-NO2) groups. Due to their proximity on the benzene (B151609) ring, a strong intramolecular hydrogen bond is anticipated between the hydroxyl proton and an oxygen atom of the nitro group.

Theoretical studies on the closely related o-nitrophenol confirm that the most stable conformer is a planar structure stabilized by this O-H···O interaction. jetir.org This hydrogen bond significantly restricts the rotation of both the hydroxyl and nitro groups, leading to a well-defined, low-energy conformation.

A conformational analysis for this compound would involve rotating the O-H and C-N bonds and calculating the relative energies. The results would likely show a deep potential energy well corresponding to the planar, hydrogen-bonded conformer. The stability of this optimized geometry would be confirmed by a vibrational frequency calculation, where the absence of any imaginary frequencies indicates that the structure corresponds to a true energy minimum on the potential energy surface. jetir.org

Table 1: Representative Calculated Geometrical Parameters for this compound (Based on DFT/B3LYP/6-311++G(d,p) calculations on analogous compounds)

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.45 Å |

| C-O (hydroxyl) Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| O-H···O (H-bond) Distance | ~1.85 Å |

| ∠ C-C-Br Bond Angle | ~121° |

| ∠ C-C-N Bond Angle | ~119° |

| ∠ C-O-H Bond Angle | ~108° |

Note: These values are illustrative and represent typical results from DFT calculations on similar substituted phenols.

Following the calculation of harmonic vibrational frequencies using DFT, a Potential Energy Distribution (PED) analysis is crucial for making unambiguous assignments of the vibrational modes. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific normal mode of vibration. This allows for a detailed interpretation of the infrared (IR) and Raman spectra. researchgate.net

For this compound, PED analysis, often performed with software like VEDA (Vibrational Energy Distribution Analysis), would be used to assign characteristic frequencies. researchgate.netnih.gov For example, it could distinguish the C-Br stretching mode from other ring vibrations and precisely characterize the motions associated with the nitro (-NO2) group (symmetric and asymmetric stretching) and the hydroxyl (-OH) group (stretching and bending), which are influenced by the intramolecular hydrogen bond.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for understanding the charge distribution and predicting the reactive behavior of a molecule. It is plotted by mapping the electrostatic potential onto the electron density surface. nih.gov

An ESP analysis of this compound would reveal:

Negative Potential Regions (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the nitro and hydroxyl groups, as well as the bromine atom.

Positive Potential Regions (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. The most positive potential would be located on the hydrogen atom of the hydroxyl group, further intensified by its involvement in the intramolecular hydrogen bond.

Neutral Regions (Green): These are typically found over the carbon atoms of the aromatic ring.

The ESP map provides a visual representation of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors. nih.govresearchgate.net

Intramolecular charge transfer (ICT) is a key feature of nitrophenols, driven by the electron-donating hydroxyl group and the electron-withdrawing nitro group. This ICT can be analyzed using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

HOMO: For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the hydroxyl oxygen, reflecting its electron-donating nature.

LUMO: The LUMO is anticipated to be centered on the nitro group, which acts as the electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. jetir.org

While gas-phase calculations provide a fundamental understanding, performing these analyses in a simulated solvent environment (using implicit solvation models like the Polarizable Continuum Model, PCM) is necessary to understand behavior in solution. The polarity of the solvent can significantly influence the charge distribution, orbital energies, and the HOMO-LUMO gap, thereby affecting the molecule's reactivity and spectroscopic properties in a liquid phase. nih.gov

Table 2: Representative Calculated Electronic Properties for this compound (Illustrative)

| Property | Illustrative Value |

|---|---|

| E_HOMO | -6.5 eV |

| E_LUMO | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 eV |

| Dipole Moment | ~3.5 D |

Note: These values are representative of what would be expected from DFT calculations on nitrophenols and are for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. mdpi.com While specific MD studies focusing exclusively on this compound are not prevalent in the literature, the principles of MD can be applied to understand how this molecule interacts with itself and with other molecules, such as solvents or biological macromolecules.

The intermolecular interactions of this compound are governed by several key features of its structure: the hydroxyl group (-OH), the nitro group (-NO₂), the bromine atom (-Br), and the aromatic ring. MD simulations can model the following key interactions:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group itself can act as hydrogen bond acceptors. Simulations can reveal the strength, lifetime, and geometry of these hydrogen bonds in condensed phases.

π-π Stacking: The electron-deficient aromatic ring, due to the presence of two electron-withdrawing groups (nitro and bromo), can interact favorably with other aromatic rings through π-π stacking. Computational studies on similar molecules like 2-nitrophenol (B165410) have provided evidence for stacked structures in molecular clusters. acs.org

Van der Waals Forces: These non-specific attractive and repulsive forces are also critical in determining the packing of molecules in a solid or their behavior in a liquid. MD simulations inherently account for these forces. chemmethod.com

A typical MD simulation setup involves placing the molecule of interest in a simulation box, often with solvent molecules, and calculating the forces between all atoms to predict their trajectories. mdpi.com Analysis of these trajectories provides data on the stability of different intermolecular arrangements and the dynamics of the interactions.

Table 1: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Significance |

|---|---|---|---|

| Hydrogen Bond | -OH | -OH, -NO₂ | High |

| Halogen Bond | -Br | -OH, -NO₂, other Lewis bases | Moderate |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate to High |

| Dipole-Dipole | Polar functional groups | Polar functional groups | Moderate |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with high accuracy. researchgate.net These calculations can forecast vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. By comparing theoretical spectra with experimental results, researchers can confirm molecular structures and assign spectral bands to specific molecular motions or electronic transitions.

For this compound, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are standard for predicting vibrational and NMR spectra. researchgate.netlongdom.org

Vibrational Spectroscopy (IR & Raman): Theoretical calculations can predict the frequencies and intensities of vibrational modes. For this compound, key predicted vibrations would include the O-H stretch, N-O symmetric and asymmetric stretches, C-Br stretch, and various aromatic C-H and C-C ring vibrations. Studies on similar molecules like 2-chloro-4-nitro phenol and 2-nitrophenol have shown excellent agreement between DFT-calculated and experimentally recorded spectra. researchgate.netlongdom.org

NMR Spectroscopy (¹H & ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the chemical shifts of ¹H and ¹³C nuclei. iaea.org Predictions for this compound would show distinct signals for the aromatic protons and carbons, influenced by the electronic effects of the bromo, nitro, and hydroxyl substituents.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that correspond to UV-Vis absorption peaks. rsc.org The calculations for this compound would likely predict transitions involving charge transfer from the electron-donating hydroxyl group and the phenyl ring to the electron-withdrawing nitro group. mdpi.com

Table 2: Representative Theoretically Predicted Spectroscopic Data for Phenolic Compounds

| Spectroscopic Technique | Parameter | Typical Predicted Range for Nitrophenols | Key Influencing Groups on this compound |

|---|---|---|---|

| FT-IR | O-H Stretch | 3200-3500 cm⁻¹ | Hydroxyl (-OH) |

| N-O Asymmetric Stretch | 1500-1560 cm⁻¹ | Nitro (-NO₂) | |

| N-O Symmetric Stretch | 1335-1385 cm⁻¹ | Nitro (-NO₂) | |

| C-Br Stretch | 500-650 cm⁻¹ | Bromo (-Br) | |

| ¹H NMR | Aromatic Protons | 6.5-8.5 ppm | -OH, -NO₂, -Br |

| Hydroxyl Proton | 5.0-11.0 ppm | -OH |

| UV-Vis | π → π* transitions | 250-400 nm | Aromatic system, -NO₂, -OH |

Note: These are representative values based on analogous compounds; precise values for this compound require specific calculations.

Structure-Reactivity Relationship Prediction

Computational chemistry is instrumental in predicting the chemical reactivity of a molecule by analyzing its electronic structure. Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP) are two primary tools for this purpose. wikipedia.orgimist.ma

Frontier Molecular Orbital (FMO) Theory: This theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO represents the ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the electron-rich hydroxyl group and the π-system of the benzene ring.

The LUMO represents the ability to accept electrons (electrophilicity). The LUMO is anticipated to be localized primarily on the electron-withdrawing nitro group and the aromatic ring.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. imist.ma

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas are electron-rich and are likely sites for electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the hydroxyl and nitro groups.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. Positive regions are expected near the hydrogen atom of the hydroxyl group and on the carbon atoms of the ring, particularly those influenced by the electron-withdrawing substituents. mdpi.com

These computational analyses suggest that the reactivity of this compound is complex, with the hydroxyl group directing electrophilic substitution while the nitro and bromo groups deactivate the ring towards such reactions but activate it for nucleophilic aromatic substitution.

Table 3: Predicted Reactivity Descriptors for this compound

| Parameter | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the phenyl ring and -OH group; indicates sites of electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the phenyl ring and -NO₂ group; indicates sites of electron acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Expected to be relatively small, indicating moderate to high reactivity. |

| MEP Negative Sites | Electron-rich regions | Oxygen atoms of the -OH and -NO₂ groups; likely sites for electrophilic attack. |

| MEP Positive Sites | Electron-poor regions | Hydrogen of the -OH group and aromatic carbons; likely sites for nucleophilic attack. |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Nitrophenol

Nucleophilic Substitution Reactions involving the Bromine Atom

The bromine atom of 2-Bromo-6-nitrophenol is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group in the ortho position. The nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The generally accepted mechanism for this substitution involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a tetrahedral intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group. libretexts.org

The rate of these reactions is typically dependent on the concentration of both the aryl halide and the nucleophile. The formation of the Meisenheimer complex is usually the rate-determining step. stackexchange.com A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of substituted nitrophenols.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-6-nitrophenol |

| Amine | Dimethylamine ((CH₃)₂NH) | 2-(Dimethylamino)-6-nitrophenol |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-6-nitrophenol |

Reduction Reactions of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to a primary amino group (-NH₂), yielding 2-bromo-6-aminophenol. medchemexpress.com This transformation is a critical step in the synthesis of various more complex molecules, including pharmaceutical intermediates. medchemexpress.comchemicalbook.com A wide array of reducing agents and methods can accomplish this conversion, with the choice often depending on the desired selectivity and the presence of other functional groups. researchgate.net

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and efficient.

Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). mdpi.com

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with a catalyst system to enhance their reducing power. jsynthchem.comgoogle.com

Transfer Hydrogenation: This technique uses a source of hydrogen other than H₂ gas, such as hydrazine, formic acid, or sodium hypophosphite, often with a catalyst like Pd/C. researchgate.net

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent/System | Solvent | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Ethanol or Ethyl Acetate | Room temperature, atmospheric pressure |

| Fe, HCl | Water/Ethanol | Reflux |

| SnCl₂·2H₂O | Ethanol | Reflux |

The resulting 2-bromo-6-aminophenol is a versatile intermediate itself, with the amino and hydroxyl groups available for further functionalization. medchemexpress.com

Oxidation Reactions of the Phenolic Group to Quinone Derivatives

The phenolic hydroxyl group can undergo oxidation. The oxidation of phenols, particularly in the presence of strong oxidizing agents, typically yields quinones. For example, the oxidation of phenol (B47542) with chromic acid produces benzoquinone. scribd.com While specific studies detailing the oxidation of this compound to its corresponding quinone derivative are not extensively documented in the provided search results, the general reactivity pattern of phenols suggests this transformation is chemically plausible. The presence of the bromo and nitro substituents would be expected to influence the redox potential and potentially the stability of the resulting quinone.

Etherification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be converted into an ether through etherification reactions. The most common method for synthesizing aryl ethers is the Williamson ether synthesis. ambeed.com This reaction involves two steps:

Deprotonation: The weakly acidic phenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. ambeed.com

This process allows for the introduction of a variety of alkyl or substituted alkyl groups onto the phenolic oxygen, providing a route to compounds like 2-bromo-1-methoxy-3-nitrobenzene.

Coupling Reactions (e.g., Suzuki-Miyaura coupling) for Biphenyl (B1667301) Formation

The carbon-bromine bond in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. biosynth.com This reaction is a powerful method for forming carbon-carbon bonds, specifically for the synthesis of biaryl compounds. libretexts.orgasianpubs.org

The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide (in this case, this compound) with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This reaction enables the synthesis of a wide range of substituted 2-nitro-6-hydroxybiphenyls, which are valuable scaffolds in medicinal chemistry and materials science. gre.ac.uknih.gov

Table 3: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile Source | Phenylboronic acid |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, Pd(OH)₂ |

| Base | Activates organoboron reagent | K₂CO₃, K₃PO₄ |

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available. However, the kinetics of the reaction types it undergoes are well-established for similar compounds.

Nucleophilic Aromatic Substitution (SNAr): The reaction is typically second-order, with the rate depending on the concentrations of both the aryl halide and the nucleophile. The first step, the formation of the stabilized Meisenheimer complex, is generally the rate-determining step. stackexchange.com The stability of this intermediate, and thus the reaction rate, is greatly influenced by the electron-withdrawing capacity of substituents on the ring, such as the nitro group.

Suzuki-Miyaura Coupling: The kinetics of this multi-step catalytic cycle can be complex. The rate-determining step can vary depending on the specific substrates, catalyst, and conditions, but it is often the oxidative addition of the aryl halide to the Pd(0) complex or the transmetalation step. ruhr-uni-bochum.de

Thermodynamically, most of these reactions are favorable, leading to the formation of more stable products. For example, the formation of the strong C-C bond in biphenyl synthesis and the restoration of aromaticity in SNAr reactions are significant driving forces.

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions involving this compound proceed through various transient species.

Meisenheimer Complex: In nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex. This is a negatively charged, non-aromatic cyclohexadienyl anion. The stability of this complex is paramount to the reaction's feasibility. For this compound, the ortho-nitro group provides significant resonance stabilization for this intermediate, making the SNAr pathway highly favorable compared to unsubstituted bromobenzene. libretexts.org

Palladium Intermediates: The Suzuki-Miyaura coupling involves a series of organopalladium intermediates. After the initial oxidative addition, an Ar-Pd(II)-X species is formed. Following transmetalation with the boronic acid, an Ar-Pd(II)-Ar' intermediate is generated. The final product is released during the reductive elimination step. The geometry and electronic properties of these intermediates and the transition states connecting them have been the subject of extensive computational and experimental investigation. ruhr-uni-bochum.de

Understanding these intermediates and transition states is crucial for optimizing reaction conditions and developing more efficient catalysts for these transformations. ruhr-uni-bochum.de

Applications in Organic Synthesis and Material Science

Role as a Synthetic Intermediate

The strategic placement of the bromo, nitro, and hydroxyl functional groups makes 2-bromo-6-nitrophenol a valuable intermediate in multi-step syntheses. guidechem.com These groups can be selectively modified or can direct subsequent reactions, allowing for the efficient construction of more complex molecules. It is widely used as a starting material or reagent in the chemical and pharmaceutical industries. nbinno.com

This compound is a key building block in organic synthesis. guidechem.com Its functional groups allow it to participate in a variety of chemical reactions. For instance, the hydroxyl group can be alkylated, the nitro group can be reduced to an amine, and the bromine atom can be replaced through various coupling reactions, such as the Suzuki coupling. biosynth.comgoogle.com This reactivity makes it an essential precursor for creating substituted phenols and aryl bromides, which are themselves important intermediates in further synthetic pathways. nbinno.com

One of the most significant applications of this compound is in the pharmaceutical sector, where it serves as a critical intermediate in the synthesis of various drugs. guidechem.comnbinno.com It is notably used in the production of Eltrombopag, an agonist of the thrombopoietin receptor used to treat thrombocytopenia. hsppharma.comchemicalbook.com

In the synthesis of Eltrombopag, this compound undergoes a Suzuki coupling reaction with 3-carboxybenzeneboronic acid. google.com The resulting compound is then further processed to yield the final drug. Furthermore, this compound is also an intermediate in the synthesis of Eltrombopag derivatives, such as N-Hydroxy Eltrombopag. hsppharma.comchemicalbook.com Its utility extends to the synthesis of other pharmaceutical agents, including potential antitumor, antifungal, and antibacterial drugs. nbinno.com

Table 2: Selected Synthetic Applications of this compound

| Industry | Application | Specific Use |

|---|---|---|

| Pharmaceutical | Intermediate | Synthesis of Eltrombopag and its derivatives hsppharma.comchemicalbook.comchemsun.cn |

| Precursor | Production of antitumor, antifungal, and antibacterial agents nbinno.com | |

| Agrochemical | Building Block | Synthesis of herbicides and insecticides nbinno.com |

| Chemical | Intermediate | Production of dyes and pigments guidechem.comnbinno.com |

In the agrochemical industry, this compound functions as a foundational molecule for the production of various crop protection products. guidechem.com It is utilized as an intermediate in the synthesis of certain herbicides and insecticides. nbinno.com The specific molecular framework of this compound is incorporated into the final agrochemical structure to impart the desired biological activity.

This compound also serves as a precursor in the chemical industry for manufacturing dyes and pigments. guidechem.comnbinno.com Nitroaromatic compounds, in general, are widely used in the synthesis of a diverse range of colorants. researchgate.netepa.gov The presence of the nitro group, which is a chromophore, and other reactive sites on the this compound molecule allows for its integration into larger, more complex dye structures.

Development of Novel Materials

The study of nitroaromatic compounds is an active area of research in material science. The inherent properties of these molecules, particularly the influence of the electron-withdrawing nitro group, can be harnessed to design materials with specific electronic and structural characteristics.

Nitroaromatic compounds, including this compound, possess distinct electronic features that influence their behavior in the solid state. The nitro group is strongly electron-withdrawing, which polarizes the molecule and affects intermolecular interactions. wikipedia.orgnih.gov This property is crucial in crystal engineering, as it can direct how molecules arrange themselves in a crystal lattice. nih.gov

Biological Activity and Interactions

Antimicrobial Properties (Antibacterial, Antifungal)

2-Bromo-6-nitrophenol serves as a key intermediate in the synthesis of various pharmaceutical agents, including those with antifungal and antibacterial properties nbinno.com. The antimicrobial potential of the broader classes of compounds to which it belongs, namely phenolic and nitroaromatic compounds, is well-documented.

Phenolic compounds, in general, exhibit antimicrobial properties against a wide array of bacteria nih.gov. Similarly, nitro-containing molecules have been extensively investigated for their biological activities and are present in a number of treatments for common infections encyclopedia.pub. The presence of both the phenolic hydroxyl group and the electron-withdrawing nitro group on the aromatic ring of this compound suggests a basis for its potential antimicrobial action. Studies on related compounds, such as 6-bromoeugenol, have confirmed their efficacy as antimicrobial agents researchgate.net. The combination of a bromine atom and a nitro group on a phenol (B47542) ring creates a molecule with potential for broad-spectrum activity, forming the foundation for its use in developing new antimicrobial drugs nbinno.com.

Mechanisms of Antimicrobial Action (e.g., membrane permeability, enzyme inhibition)

While direct studies on the specific antimicrobial mechanism of this compound are limited, the actions of related nitroaromatic and phenolic compounds provide significant insight into its likely pathways of action.

Nitro Group Reduction: A widely accepted mechanism for nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell. This process generates toxic intermediates, such as nitroso and superoxide (B77818) species, which can covalently bind to and damage cellular DNA, ultimately leading to cell death encyclopedia.pub.

Membrane Disruption: Phenolic compounds are known to exert their antimicrobial effects through a cascade of reactions targeting the bacterial cell membrane. This includes degrading the cytoplasmic membrane, damaging membrane proteins, and increasing membrane permeability, which disrupts essential cellular processes like ATP synthesis nih.govmdpi.com.

Oxidation of Intracellular Components: The mechanism of action for the related compound bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) involves the catalytic oxidation of intracellular thiols, such as glutathione (B108866) and cysteine, in the presence of oxygen. This reaction produces reactive oxygen species like superoxide and peroxide, which are directly responsible for the compound's bactericidal activity nih.gov.

These established mechanisms for structurally related compounds suggest that this compound likely acts via a multi-faceted approach involving DNA damage through its nitro group and membrane disruption and oxidative stress due to its phenolic and bromo-substituted structure.

| Proposed Mechanism | Action | Target Molecule/Structure |

| Nitro Group Reduction | Generation of toxic radical intermediates | DNA |

| Membrane Disruption | Increased permeability, degradation | Cytoplasmic Membrane, Membrane Proteins |

| Oxidative Stress | Oxidation of essential molecules | Intracellular thiols (e.g., glutathione) |

Enzyme Interaction Studies

The functional groups of this compound suggest potential interactions with various enzyme systems. Both bromophenols and nitrophenols are known to inhibit specific enzymes.

Sulfotransferase (SULT) Inhibition: Bromophenols have been identified as inhibitors of human sulfotransferase isoforms, including SULT1A1 and SULT1B1. These enzymes are crucial for metabolizing endocrine hormones, and their inhibition can disrupt these pathways nih.gov.

Cytochrome P450 Interaction: Nitrophenols are known to interact with cytochrome P450 (CYP) enzymes. For instance, p-nitrophenol hydroxylation is a common probe used to study the activity of microsomal CYP2E1, and its metabolism can also involve CYP2A6 and CYP2C19 nih.govcdc.gov. This indicates that nitrophenols can act as substrates and potentially inhibitors for this important class of metabolic enzymes.

Given its structure, this compound may act as an inhibitor for both sulfotransferases and cytochrome P450 enzymes, which could have significant implications for its metabolic fate and toxicological profile.

Cytotoxicity Evaluation and Mechanisms

The cytotoxicity of phenolic compounds is often linked to the specific substituents on the benzene (B151609) ring. The presence of both bromine and a nitro group on the phenol structure of this compound points to several potential mechanisms of cytotoxicity.

Studies on brominated phenols have demonstrated cytotoxicity against various human cancer cell lines, with the activity being influenced by the number and position of the bromine substituents nih.gov. The mechanism for phenolic cytotoxicity is suggested to be dependent on radical reactions nih.gov. Furthermore, bromophenols can disrupt cellular Ca2+ signaling, which is a critical process for hormone release and other cellular functions awi.de. Research on a brominated diterpene, sphaerodactylomelol, revealed that its cytotoxic effect was mediated by an increase in hydrogen peroxide (H2O2) levels, leading to depolarization of the mitochondrial membrane, activation of Caspase-9, and ultimately, apoptosis (programmed cell death) mdpi.com.

Therefore, the cytotoxicity of this compound is likely mediated by a combination of these effects, including the generation of radical species, disruption of ion homeostasis, and induction of oxidative stress leading to apoptosis.

| Cytotoxicity Mechanism | Cellular Effect |

| Radical Reactions | Induction of cellular damage through reactive intermediates |

| Calcium Signaling Disruption | Interference with intracellular Ca2+ homeostasis |

| Oxidative Stress | Increased production of reactive oxygen species (e.g., H2O2) |

| Apoptosis Induction | Triggering programmed cell death via mitochondrial pathways |

Studies on Plant Growth-Regulating Substances and Metabolism

Research on the fate of 2,6-disubstituted phenols in plant tissues has provided specific metabolic data for this compound. When introduced to plant tissues, the compound undergoes a defined metabolic transformation. The primary pathway involves the reduction of the nitro group, followed by acetylation.

The metabolic sequence is as follows:

This compound is initially converted to 2-bromo-6-aminophenol .

This intermediate is then acetylated to form N-acetyl-2-bromo-6-aminophenol medchemexpress.com.

This metabolic pathway demonstrates the capacity of plant tissues to detoxify the compound through reduction and conjugation reactions.

Potential as Corrosion Inhibitors

The chemical structure of this compound, featuring a phenol ring with electron-donating (-OH, -Br) and electron-withdrawing (-NO2) groups, makes it a candidate for applications in materials science, such as corrosion inhibition. A recent study investigated the corrosion inhibition properties of newly developed bisphenols containing bromo and nitro functional groups on carbon steel in an acidic medium. The findings revealed that both the bromo- and nitro-substituted bisphenols acted as effective mixed-nature inhibitors. The study highlighted that the presence of a resonance-donating group like bromine (-Br) contributed to a higher inhibition efficiency compared to an electron-withdrawing group like nitro (-NO2) researchgate.net. This suggests that the functional groups present in this compound can facilitate its adsorption onto metal surfaces, thereby providing a protective barrier against corrosion.

Drug Design and Molecular Docking Studies (e.g., related to enzyme inhibition)

This compound is considered a versatile building block in medicinal chemistry for designing and synthesizing new bioactive molecules nbinno.com. Its structure allows for various chemical modifications to develop derivatives with enhanced therapeutic properties.

Molecular docking studies are a crucial tool in modern drug design to predict the interaction between a small molecule and a protein target. While specific docking studies for this compound are not widely published, studies on structurally similar ortho-substituted phenols provide valuable insights. For example, molecular docking has been used to study the binding of phenols like thymol (B1683141) and eugenol (B1671780) to the active site of the enzyme tyrosinase mdpi.com. Such studies help to understand how the position and nature of substituents on the phenol ring influence enzyme binding and can discern whether a molecule is likely to be an inhibitor or a substrate. Given its ortho-substituted phenolic structure, this compound is a suitable candidate for similar computational studies to explore its potential as an enzyme inhibitor in various drug design applications.

Investigation of Structural Analogues and Their Biological Activities

The core structure of nitrophenols, particularly brominated nitrophenols, has served as a scaffold for the development of various structural analogues with a wide range of biological activities. Researchers have synthesized and evaluated numerous derivatives to explore their potential as enzyme inhibitors, as well as their antioxidant, anticancer, and antimicrobial properties.

Enzyme Inhibition

A significant area of investigation has been the potential of bromophenol analogues to act as enzyme inhibitors. Studies have particularly focused on their effects on carbonic anhydrases (CAs) and glucose 6-phosphate dehydrogenase (G6PD).

Carbonic Anhydrase Inhibition : A study involving the synthesis of novel bromophenol derivatives found them to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. The inhibitory activities, expressed as Ki values, indicated that these compounds were potent, competitive inhibitors. Notably, many of the synthesized analogues showed stronger inhibitory activity against hCA I than the clinically used sulfonamide, acetazolamide (B1664987) nih.gov.

| Compound | hCA I Ki (mM) | hCA II Ki (mM) |

|---|---|---|

| (4,5-dihydroxy-2-methylphenyl)(3,4-dihydroxyphenyl)methanone | 13.7 | 0.65 |

| Brominated derivative 19 | 25.4 | 1.26 |

| Brominated derivative 20 | 32.7 | 0.98 |

| Brominated derivative 21 | 18.9 | 0.72 |

| Acetazolamide (Reference) | 36.2 | N/A |